N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of 2-(2,4-dimethylphenoxy)acetic acid: This is achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2,4-dimethylphenoxy)acetic acid is then acylated with 4-aminobenzoyl chloride to form the intermediate 4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Acts as a corrosion inhibitor and is used in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-10-18(15(2)12-14)26-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JNOUJXYFQNKREP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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